(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione: is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
TCMDC-124101, also known as (4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione, is a compound with potential antimalarial activity . The primary target of TCMDC-124101 is the PfCLK3 kinase, an essential malarial kinase . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124101 interacts with its target, PfCLK3, by inhibiting its activity . This inhibition disrupts the normal functioning of the parasite, leading to its death . The compound has been found to be active against both the asexual and sexual stages of the malaria parasite .
Biochemical Pathways
It is known that the compound interferes with the protein translation machinery of the malaria parasite . This disruption of protein synthesis is likely to affect multiple biochemical pathways within the parasite, leading to its death .
Pharmacokinetics
The compound has been found to have potent activity againstP. falciparum in vitro
Result of Action
The inhibition of PfCLK3 by TCMDC-124101 leads to the death of the malaria parasite . This results in the clearance of the parasite from the host’s bloodstream, thereby alleviating the symptoms of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl, chlorophenyl, and dimethylphenyl groups. Common reagents used in these reactions include tert-butyl chloride, 3-chlorophenylamine, and 2,6-dimethylphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione: can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the ring system.
Thione-containing compounds: Similar compounds with thione groups, which exhibit comparable reactivity and applications.
Phenyl-substituted spirocycles: Compounds with phenyl groups attached to the spirocyclic core, offering similar chemical properties.
The uniqueness of This compound
Properties
IUPAC Name |
8-tert-butyl-1-(3-chlorophenyl)-4-(2,6-dimethylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3S/c1-17-8-6-9-18(2)22(17)28-23-26(14-12-19(13-15-26)25(3,4)5)30(24(31)29-23)21-11-7-10-20(27)16-21/h6-11,16,19H,12-15H2,1-5H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGFLOCRVONMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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